molecular formula C11H14N2 B040985 2-Anilino-3-methylbutanenitrile CAS No. 117874-96-1

2-Anilino-3-methylbutanenitrile

Cat. No. B040985
CAS RN: 117874-96-1
M. Wt: 174.24 g/mol
InChI Key: TWTJGYGSDXJGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilino-3-methylbutanenitrile is a chemical compound with the molecular formula C11H14N2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 2-Anilino-3-methylbutanenitrile can be achieved from Trimethylsilyl cyanide, Isobutyraldehyde, and Aniline .


Molecular Structure Analysis

The molecular structure of 2-Anilino-3-methylbutanenitrile consists of 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Anilino-3-methylbutanenitrile include its molecular structure and weight . Detailed properties such as melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

Proteomics Research

“2-Anilino-3-methylbutanenitrile” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes.

Drug Synthesis

This compound holds promise in the field of drug synthesis. It can serve as a building block in the synthesis of various pharmaceutical compounds. Its unique chemical structure can contribute to the pharmacological properties of the resulting drugs.

Anticancer Activities

Research has shown that compounds with a similar structure to “2-Anilino-3-methylbutanenitrile” have been used in the design and synthesis of antimitotic agents . These agents inhibit the process of mitosis, a type of cell division, and can be used in the treatment of cancer.

Tubulin Polymerization Inhibitors

“2-Anilino-3-methylbutanenitrile” can be used in the synthesis of tubulin polymerization inhibitors . Tubulin is a protein that forms microtubules, structures that are essential for cell division and shape. Inhibitors of tubulin polymerization can prevent the formation of these structures, thereby inhibiting cell division. This property is particularly useful in the development of anticancer drugs.

Material Science

Due to its unique properties, “2-Anilino-3-methylbutanenitrile” can also find applications in material science. It can be used in the synthesis of novel materials with desirable properties.

Biological Investigation

Compounds like “2-Anilino-3-methylbutanenitrile” are used in biological investigations . They can be used to study various biological processes at the molecular level, contributing to our understanding of life sciences.

Safety and Hazards

The safety data sheet for 2-Anilino-3-methylbutanenitrile can be found at Echemi.com . For detailed safety and hazard information, it is recommended to refer to this data sheet.

Relevant Papers The relevant papers for 2-Anilino-3-methylbutanenitrile include studies on synthetic pyrethroid esters . These papers discuss the preparation of substituted 2-anilino-3-methylbutyrates and their bioassay data on various organisms .

properties

IUPAC Name

2-anilino-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTJGYGSDXJGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394278
Record name 2-anilino-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-3-methylbutanenitrile

CAS RN

117874-96-1
Record name 2-anilino-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-(phenylamino)butanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.